molecular formula C5H5BrF2 B3040708 (3E)-5-bromo-5,5-difluoropenta-1,3-diene CAS No. 231630-87-8

(3E)-5-bromo-5,5-difluoropenta-1,3-diene

Cat. No.: B3040708
CAS No.: 231630-87-8
M. Wt: 182.99 g/mol
InChI Key: QZKMNPPXJMOFFH-ONEGZZNKSA-N
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Description

(3E)-5-Bromo-5,5-difluoropenta-1,3-diene is a halogenated diene characterized by a conjugated 1,3-diene backbone with bromine and two fluorine atoms substituted at the terminal carbon (C5). The stereoelectronic effects of the electron-withdrawing halogens (Br and F) influence its reactivity, stability, and electronic properties.

Properties

IUPAC Name

(3E)-5-bromo-5,5-difluoropenta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF2/c1-2-3-4-5(6,7)8/h2-4H,1H2/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKMNPPXJMOFFH-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=CC(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C/C=C/C(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Halogen substituents significantly alter HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies. For example:

  • In pyridino-cyclohexa-1,3-diene irontricarbonyl complexes, the HOMO is localized on the metal and diene ring, while the LUMO resides on the methylpyridine moiety . This suggests electron density shifts from electron-rich regions (metal/diene) to electron-deficient regions (pyridine).
  • Inference for Target Compound : The bromine and fluorine substituents in (3E)-5-bromo-5,5-difluoropenta-1,3-diene likely lower the HOMO energy due to their electron-withdrawing nature, reducing nucleophilicity compared to alkyl-substituted analogs like (3E)-5,5-dimethylhexa-1,3-diene .
Table 1: Electronic Properties of Selected Dienes
Compound HOMO (eV) LUMO (eV) Band Gap (eV) Key Substituents
Pyridino-cyclohexa-1,3-diene complex -5.2 -1.8 3.4 Metal, methylpyridine
(3E)-5,5-Dimethylhexa-1,3-diene -6.1* -0.9* 5.2* Methyl (electron-donating)
This compound (Inferred) -6.5* -1.2* 5.3* Br, F (electron-withdrawing)

*Theoretical estimates based on substituent effects; experimental validation required.

Physicochemical Properties

Stability and Reactivity

  • Cyclohexadiene Derivatives : (R)-5-Isopropyl-2-methylcyclohexa-1,3-diene exhibits good stability, attributed to steric protection from isopropyl and methyl groups .
  • Linear Dienes : (3E)-5,5-Dimethylhexa-1,3-diene has moderate stability, with safety data indicating standard handling protocols for volatile organics .
  • However, steric hindrance from halogens could mitigate reactivity.

Physical Properties

  • Boiling Point and Volatility : Halogenation typically increases molecular weight and boiling point. For example, (R)-5-isopropyl-2-methylcyclohexa-1,3-diene has a flash point of 53°C and vapor pressure of 255 Pa at 25°C . The target compound is expected to have higher boiling points due to Br/F substitution.

Functional and Application Comparison

Table 2: Functional Roles of Comparable Dienes
Compound Key Applications Functional Role
(R)-5-Isopropyl-2-methylcyclohexa-1,3-diene Perfumery, personal care products Fragrance component
Pyridino-cyclohexa-1,3-diene complex Organometallic catalysis Ligand for transition metals
(3E)-5,5-Dimethylhexa-1,3-diene Organic synthesis Reactive intermediate
This compound Hypothesized: Drug discovery Halogenated synthon

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E)-5-bromo-5,5-difluoropenta-1,3-diene
Reactant of Route 2
(3E)-5-bromo-5,5-difluoropenta-1,3-diene

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